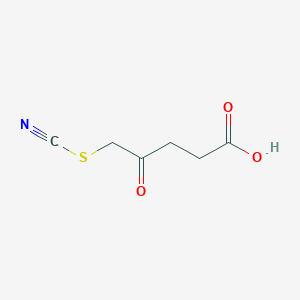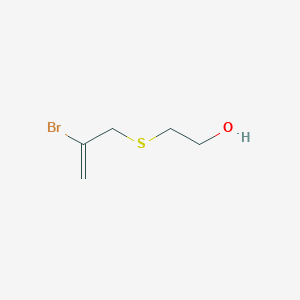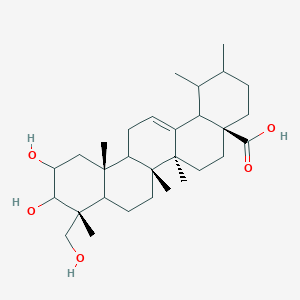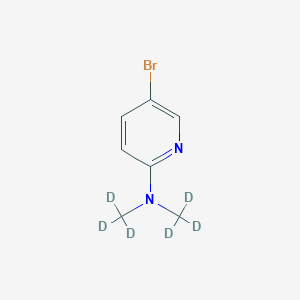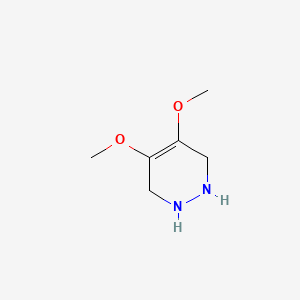![molecular formula C14H18N2O B14011534 n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide CAS No. 7541-69-7](/img/structure/B14011534.png)
n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Phenyl-1-azaspiro[25]octane-1-carboxamide is a chemical compound known for its unique spirocyclic structure, which consists of a phenyl group attached to an azaspiro[25]octane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide typically involves the reaction of a phenyl-substituted amine with a spirocyclic ketone. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions to form the spirocyclic ring system. The phenyl group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. For example, the reaction of cyclohexanone with ammonia and sodium hypochlorite can be used to produce the spirocyclic intermediate, which is then further reacted with a phenyl-substituted amine to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
n-Phenyl-1-azaspiro[2
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets, such as the NLRP3 inflammasome. This interaction inhibits the activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β. The compound’s spirocyclic structure is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Allyl-6-azaspiro[2.5]octane-1-carboxamide
- N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
Uniqueness
n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide stands out due to its phenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structure allows for more effective inhibition of specific molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
7541-69-7 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-phenyl-1-azaspiro[2.5]octane-1-carboxamide |
InChI |
InChI=1S/C14H18N2O/c17-13(15-12-7-3-1-4-8-12)16-11-14(16)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17) |
Clé InChI |
QROQKZHEXMJBJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CN2C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


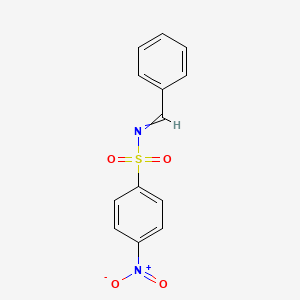
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)

![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
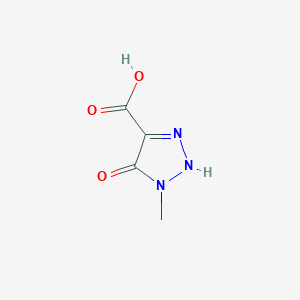
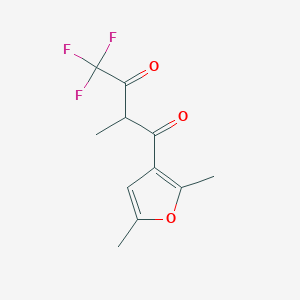
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
